7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains both thiadiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot synthesis. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically involves the use of bis-(2,4,6-trichlorophenyl) malonate with 2-aminothiazole and 2-amionothiadiazole derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the process.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for the treatment of Alzheimer’s disease.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one as an acetylcholinesterase inhibitor involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidin-5-one: Similar in structure but lacks the thiadiazole ring.
Thiadiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a carboxylate group, which imparts different chemical properties.
Dihydro-5H-furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-one: A fused heterocyclic compound with different biological activities.
Uniqueness
7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor further distinguishes it from similar compounds.
Properties
Molecular Formula |
C8H9N3O2S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
7-hydroxy-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O2S/c1-2-3-6-10-11-7(13)4-5(12)9-8(11)14-6/h4,12H,2-3H2,1H3 |
InChI Key |
PIHFCJOWQGCUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=O)C=C(N=C2S1)O |
Origin of Product |
United States |
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